1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione” is a compound with the molecular formula C20H21NO3 . It is a derivative of indole, a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Molecular Structure Analysis
The molecular structure of “1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione” consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The structure also includes a pentoxyphenylmethyl group attached to the indole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione” include a molecular weight of 323.386 Da, a density of 1.2±0.1 g/cm3, a boiling point of 491.9±47.0 °C at 760 mmHg, and a flash point of 251.3±29.3 °C .Scientific Research Applications
Cancer Treatment
Indole derivatives, including “1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione,” have been studied for their potential in treating various types of cancer . These compounds can interact with cellular machinery and may inhibit the growth of cancer cells. Research has focused on synthesizing indole derivatives that can target specific pathways involved in cancer cell proliferation.
Microbial Infection
The antimicrobial properties of indole derivatives make them candidates for developing new antibiotics . “1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione” could be part of a new class of antimicrobial agents that help combat resistant strains of bacteria and other pathogens.
Neurodegenerative Disorders
Indoles have shown promise in the treatment of neurodegenerative diseases . By modulating key proteins and pathways in the brain, “1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione” might contribute to therapies aimed at conditions like Alzheimer’s and Parkinson’s disease.
Metal Complexes for Medicinal Applications
Indole-containing metal complexes have been explored for their medicinal applications, including as potential anticancer and antibacterial agents . The unique structure of “1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione” could allow for the formation of novel metal complexes with enhanced biological activity.
Plant Growth Regulation
Indole derivatives are structurally similar to plant hormones like indole-3-acetic acid, which is crucial for plant growth and development . “1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione” might be used to synthesize new plant growth regulators that can improve crop yields and stress resistance.
Synthetic Alkaloid Production
Indole derivatives are key moieties in many natural alkaloids with significant biological activity . “1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione” could be used in the synthesis of these alkaloids, which have applications ranging from pharmacology to agriculture.
Mechanism of Action
Target of Action
Indole derivatives, such as 1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
The mode of action of indole derivatives involves their interaction with cellular targets, leading to various biological effects
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have shown inhibitory activity against HIV-1 . .
Result of Action
The molecular and cellular effects of a compound’s action depend on its interaction with cellular targets and the biochemical pathways it affects. Some indole derivatives have shown various biologically vital properties, including anti-HIV activity . .
properties
IUPAC Name |
1-[(4-pentoxyphenyl)methyl]indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-2-3-6-13-24-16-11-9-15(10-12-16)14-21-18-8-5-4-7-17(18)19(22)20(21)23/h4-5,7-12H,2-3,6,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGXVFYQZGPABH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.